Bienvenue dans la boutique en ligne BenchChem!

6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol

Lipophilicity Membrane permeability ADME prediction

6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 1803608-85-6) is a heterocyclic small molecule belonging to the pyrazolylpyridazine-3-thione chemotype, with molecular formula C13H10N4S and molecular weight 254.31 g/mol. The compound features a pyridazine-3(2H)-thione core substituted at the 6-position with a 3-phenyl-1H-pyrazol-1-yl moiety, and is commercially available at 98% purity from multiple vendors.

Molecular Formula C13H10N4S
Molecular Weight 254.31
CAS No. 1803608-85-6
Cat. No. B2481590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol
CAS1803608-85-6
Molecular FormulaC13H10N4S
Molecular Weight254.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2)C3=NNC(=S)C=C3
InChIInChI=1S/C13H10N4S/c18-13-7-6-12(14-15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-9H,(H,15,18)
InChIKeyDJITVRZXEYMJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 1803608-85-6): Core Structural Identity and Procurement-Relevant Physicochemical Snapshot


6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol (CAS 1803608-85-6) is a heterocyclic small molecule belonging to the pyrazolylpyridazine-3-thione chemotype, with molecular formula C13H10N4S and molecular weight 254.31 g/mol . The compound features a pyridazine-3(2H)-thione core substituted at the 6-position with a 3-phenyl-1H-pyrazol-1-yl moiety, and is commercially available at 98% purity from multiple vendors . Its computed LogP of approximately 2.99 and topological polar surface area (TPSA) of 46.5 Ų place it within drug-like chemical space distinct from both the unsubstituted pyridazine-3-thiol parent (LogP ~ -0.1) and dimethylpyrazole analogs [1]. The compound contains one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds, positioning it as a moderately rigid scaffold with potential for further S-functionalization at the thione sulfur .

Why 6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol Cannot Be Replaced by Generic Pyridazine-3-thiol or Simple Pyrazole Analogs: Structural Topology Matters


Within the pyrazolylpyridazine-3-thione family, seemingly minor substituent changes at the pyrazole 3-position produce large shifts in computed lipophilicity, electronic distribution, and steric profile that directly impact binding hypotheses and ADME predictions [1]. The 3-phenyl substituent on the pyrazole ring of the target compound confers a LogP of ~2.99, representing a >3 log unit increase over unsubstituted pyridazine-3-thiol (LogP ~ -0.1) and a fundamentally different membrane permeability profile compared to the 3,5-dimethyl analog (CAS 311812-76-7, molecular weight 206.27) [2]. The pyrazole-phenyl torsion angle and extended π-system create a unique spatial pharmacophore that cannot be replicated by directly attaching a phenyl ring to the pyridazine core (as in 6-phenylpyridazine-3-thiol, CAS 51841-95-3) or by using an unsubstituted pyrazole linker (CAS 2098005-38-8). For medicinal chemistry campaigns requiring a specific vector orientation and lipophilicity window, generic substitution with any single comparator listed above would alter both the conformational ensemble and the physicochemical property profile, invalidating SAR continuity [1].

6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol: Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


Computed Lipophilicity (LogP): ~3.0 Log Unit Differentiation from Parent Pyridazine-3-thiol Scaffold

The target compound, 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol, exhibits a computed LogP of approximately 2.99, compared to a computed XLogP3-AA of -0.1 for the unsubstituted pyridazine-3-thiol parent scaffold [1]. This represents a net increase of approximately 3.09 log units, indicating a pronounced shift from a hydrophilic to a moderately lipophilic profile. For reference, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione (CAS 311812-76-7, MW 206.27) is structurally intermediate and would be expected to have a LogP between these two extremes based on the absence of the hydrophobic phenyl ring .

Lipophilicity Membrane permeability ADME prediction Lead optimization

Topological Polar Surface Area (TPSA): Differentiated CNS Permeability Profile Relative to Triazolopyridazine Analogs

The target compound has a computed TPSA of 46.5 Ų, which falls within the commonly cited threshold of <60-70 Ų associated with favorable blood-brain barrier (BBB) penetration . By comparison, the closely related triazolopyridazine-3-thione scaffold exemplified by 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione (CAS 66129-30-4) contains an additional nitrogen atom in the fused ring system, which would increase TPSA and hydrogen bond acceptor count, potentially shifting it above the BBB-penetrant threshold [1]. In contrast, 6-(4-(1H-pyrazol-1-yl)phenyl)pyridazine-3-thiol (CAS 1351588-99-2), a constitutional isomer with the same molecular formula (C13H10N4S, MW 254.31), places the phenyl ring as a spacer between the pyrazole and pyridazine rings rather than as a pyrazole substituent, creating a more linear, extended topology with different shape complementarity for binding pockets .

TPSA Blood-brain barrier penetration CNS drug design Physicochemical differentiation

Thiol/Thione Tautomeric Reactivity: S-Functionalization Handle Absent in Pyridazinone and O-Ether Analogs

The pyridazine-3(2H)-thione core exists in thiol-thione tautomeric equilibrium, with the thione form (C=S) predominating under physiological conditions but the thiolate form accessible for S-alkylation, S-arylation, or metal coordination chemistry . This provides a versatile synthetic handle for generating diverse S-substituted derivative libraries. The Gomktsyan et al. (2024) study demonstrated that the closely related 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-thione scaffold can be efficiently S-functionalized under ultrasound-assisted conditions with reaction times of 5-15 minutes and yields comparable to or exceeding conventional heating methods [1]. This reactivity is fundamentally absent in 6-arylpyridazin-3(2H)-one analogs, which lack the thione sulfur and instead require O-functionalization with different reactivity profiles. The target compound's thione group therefore offers a covalent diversification strategy not available to pyridazinone-based competitors [2].

Thiol-thione tautomerism S-alkylation Chemical biology probe Covalent inhibitor design

Molecular Weight and Rotatable Bond Count: Ligand Efficiency Differentiation vs. Triazolopyridazine-Thioether Kinase Inhibitors

The target compound (MW 254.31, 2 rotatable bonds) occupies a distinct molecular property space compared to advanced triazolopyridazine-thioether kinase inhibitors such as SGX-523 (MW ~405, CAS 1022150-57-7) [1]. SGX-523, which incorporates a triazolopyridazine-3-thiol core S-linked to a quinoline moiety, is a potent c-MET inhibitor (IC50 = 4 nM) but with substantially higher molecular weight and complexity [1]. The target compound, with only 2 rotatable bonds and MW 254, embodies a more fragment-like profile that may offer superior ligand efficiency (LE) if measurable target binding can be established, and provides a cleaner starting point for structure-based optimization without the entropic penalty of the flexible quinoline-thioether linker present in SGX-523 [2]. However, no direct binding or activity data exist for the target compound to substantiate this LE advantage quantitatively.

Ligand efficiency Fragment-based drug discovery Kinase inhibitor Molecular complexity

6-(3-Phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol: Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry: Fragment-Based Lead Generation Requiring a Lipophilic Pyrazolylpyridazine Scaffold with a Thiol/Thione Diversification Handle

The target compound serves as a synthetically tractable core scaffold for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns. With MW 254 Da, 2 rotatable bonds, LogP ~2.99, and a reactive thione sulfur amenable to S-alkylation, it is suitable as a starting point for generating focused libraries via late-stage diversification . The S-functionalization strategy demonstrated by Gomktsyan et al. (2024) on the 3,5-dimethyl analog provides a validated synthetic methodology that can be directly transferred to the 3-phenyl compound, enabling rapid SAR exploration [1]. Procurement at 98% purity from commercial suppliers supports immediate use in parallel synthesis without additional purification .

Chemical Biology: Development of Covalent Probes and Affinity Reagents via Thiol-Specific Chemistry

The thione-thiol tautomerism of the pyridazine-3(2H)-thione core enables S-alkylation with electrophilic warheads, fluorophores, biotin tags, or photoaffinity labels . This reactivity distinguishes the compound from pyridazinone-based probes and permits covalent target engagement strategies. The 3-phenyl substituent on the pyrazole ring provides a UV-detectable chromophore and a potential π-stacking interaction surface for target protein binding, which is absent in the unsubstituted pyrazole analog (CAS 2098005-38-8) and altered in electronic character compared to the 4-methoxyphenyl analog (CAS 1795515-80-8) [1].

Antimicrobial Drug Discovery: Scaffold for Structure-Activity Relationship Studies Building on Pyridazine-3-thione Class-Level Activity

Pyridazine derivatives, including pyridazine-3-thiones, have demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms, as well as antifungal activity against Candida albicans [1]. The target compound's 3-phenylpyrazole substituent provides a differentiated steric and electronic profile relative to previously tested pyridazine-3-thiones (e.g., 6-aryl-substituted variants), potentially accessing unexplored regions of antimicrobial SAR space. The LogP of ~2.99 may also improve membrane penetration in Gram-negative bacteria compared to more polar pyridazine analogs [2].

Kinase Inhibitor Discovery: Alternative Chemotype to Triazolopyridazine-Based MET and GSK-3 Inhibitors

The pyrazolylpyridazine scaffold is structurally related to the triazolopyridazine core found in SGX-523 (a selective MET kinase inhibitor) and pyrazolopyridazine-based GSK-3 inhibitors [1]. The target compound replaces the triazole ring with a pyrazole ring and the quinoline-thioether substituent with a simpler 3-phenyl substituent, resulting in a substantially lower molecular weight scaffold. This structural simplification may offer opportunities to improve ligand efficiency and physicochemical properties if kinase binding can be established, although no direct kinase profiling data are available for this specific compound [2].

Quote Request

Request a Quote for 6-(3-phenyl-1H-pyrazol-1-yl)pyridazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.